molecular formula C10H24N4 B1669387 1,4,8,11-Tetraazacyclotetradecane CAS No. 295-37-4

1,4,8,11-Tetraazacyclotetradecane

Cat. No.: B1669387
CAS No.: 295-37-4
M. Wt: 200.32 g/mol
InChI Key: MDAXKAUIABOHTD-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane, also known as cyclam, is an organic compound with the molecular formula C10H24N4. It is a macrocyclic ligand that forms highly stable complexes with various transition metals. This compound is a white solid that is soluble in water and is classified as an aza-crown ether .

Mechanism of Action

Target of Action

1,4,8,11-Tetraazacyclotetradecane, also known as Cyclam, is an azamacrocycle that forms more stable metal complexes compared to open chain ligands . It has been found to bind preferentially to adenosine triphosphate (ATP), among all other common anions and biologically important phosphate .

Mode of Action

Cyclam interacts with its targets by forming complexes with transition metals such as Co2+, Ni2+, Cu2+, and Zn2+ . The formation of these complexes occurs under a variety of conditions of metal-ligand ratios and solvent media .

Biochemical Pathways

The biochemical pathways affected by Cyclam are primarily related to its ability to form complexes with transition metals. These complexes can have a variety of structures, depending on the coordination numbers of the metal ions . For example, species with a four-coordinate metal in the N4 cavity of the ligand alone have been isolated, as well as species with either one or two additional axial ligands .

Result of Action

The result of Cyclam’s action is the formation of stable complexes with transition metals. These complexes can have a variety of structures and properties, depending on the specific metal ions involved and the conditions under which the complexes are formed .

Action Environment

The action of Cyclam can be influenced by a variety of environmental factors, including the specific metal ions present, the ratio of metal ions to ligand, and the solvent media . These factors can affect the structure and properties of the complexes that Cyclam forms, thereby influencing its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

1,4,8,11-Tetraazacyclotetradecane plays a crucial role in biochemical reactions, primarily as a ligand that forms stable complexes with metal ions. These metal complexes are involved in various biochemical processes. Cyclam interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, Cyclam forms complexes with copper and zinc ions, which are essential cofactors for many enzymes. These interactions can modulate enzyme activity, affecting biochemical pathways and cellular functions .

Cellular Effects

This compound influences various cellular processes through its interactions with metal ions and biomolecules. Cyclam-metal complexes can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Cyclam complexes with copper ions have been shown to exhibit immunomodulatory effects and inhibit specific enzymes such as β-glucuronidase . These interactions can lead to changes in cellular functions, including altered metabolic activity and gene expression patterns.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. Cyclam binds to metal ions through its nitrogen atoms, creating a stable coordination environment. This binding can inhibit or activate enzymes by altering their conformation and activity. For example, Cyclam-copper complexes can inhibit β-glucuronidase by binding to its active site, preventing substrate access . Additionally, Cyclam can influence gene expression by modulating the activity of metal-dependent transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Cyclam is relatively stable under standard laboratory conditions, but its metal complexes may undergo degradation or dissociation over time. Long-term studies have shown that Cyclam-metal complexes can maintain their biological activity for extended periods, but their stability may be influenced by factors such as pH, temperature, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, Cyclam-metal complexes can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular functions. At high doses, these complexes may become toxic, leading to adverse effects such as oxidative stress and cellular damage. Studies have shown that the threshold for toxicity depends on the specific metal ion and the biological context .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with metal ions and enzymes. Cyclam-metal complexes can participate in redox reactions, influencing metabolic flux and the levels of metabolites. For example, Cyclam-copper complexes can catalyze the oxidation of organic substrates, affecting cellular redox balance and metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Cyclam-metal complexes can be taken up by cells via endocytosis or specific metal transporters. Once inside the cell, these complexes can localize to specific organelles, such as mitochondria or the nucleus, where they exert their biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and post-translational modifications. Cyclam-metal complexes can be directed to specific cellular compartments through targeting signals or binding to organelle-specific proteins. For example, Cyclam-copper complexes may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism .

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1,4,8,11-Tetraazacyclotetradecane is unique due to its high stability and strong binding affinity with metal ions. Similar compounds include:

This compound stands out due to its versatility and stability in forming metal complexes, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane
Source PubChem
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InChI

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAXKAUIABOHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4
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DSSTOX Substance ID

DTXSID30183698
Record name Cyclam
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; Hygroscopic; [Alfa Aesar MSDS]
Record name Cyclam
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CAS No.

295-37-4
Record name 1,4,8,11-Tetraazacyclotetradecane
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Record name 295-37-4
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Record name Cyclam
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Record name 1,4,8,11-tetraazacyclotetradecane
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Record name CYCLAM
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Synthesis routes and methods I

Procedure details

Accordingly, the invention provides a method for the synthesis of 1,4,7,10-tetraazacyclododecane N,N',N",N'"-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane N,N',N",N'"-tetraacetic acid (TETA) (Formula I). For this purpose 1,4,7,10-tetraazacyclododecane and 1,4,8,11-tetraazacyclotetradecane (Formula II) are provided and cyanomethylated using acid, formaldehyde, and cyanide compound yielding a tetranitrile (Formula III) which precipitates upon the addition of base.. The tetranitrile (Formula III) is hydrolyzed followed by acidification, evaporation to dryness, reconstitution and precipitation to give DOTA or TETA. ##STR5##
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Synthesis routes and methods II

Procedure details

bisacylating 1,3-diaminopropane by reacting it with 2 equivalents of chloroacetyl chloride in the presence of an alkali metal carbonate and a chlorinated aliphatic hydrocarbon at a temperature of from 0° to 30° C. for a period of between 90 minutes and 4 hours to obtain the dichlorodiamide compound of formula I ##STR5## 2) cyclizing the dichlorodiamide compound prepared in the first step by reacting it with an quivalent amount of 1,3-diaminopropane in the presence of an alkali metal carbonate and acetonitrile at a temperature of from 78° to 83° C. for a period of between 20 and 30 hours to obtain dioxocyclam of formula II ##STR6## 3) reducing the dioxocyclam compound prepared in the second step by reacting it with sodium bis(2-methoxy-ethoxy) aluminum hydride in the presence of an aromatic hydrocarbon at a temperature of from 20° to 35° C. for a period of between 90 minutes and 4 hours to obtain 1,4,8,11-tetraazacyclotetradecane of formula III ##STR7##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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